9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a heterocyclic compound that belongs to the benzazepine class. Its molecular formula is with a molecular weight of 226.11 g/mol. The compound is characterized by a bromine atom attached to the benzene ring and exists as a hydrochloride salt, which enhances its solubility and stability in various solvents .
This compound is classified under organic compounds, specifically as a substituted benzazepine. It has applications in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a bromine atom, can significantly influence its reactivity and biological interactions.
The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the bromination of the parent compound 2,3,4,5-tetrahydro-1H-benzazepine. Common methods include:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters.
The molecular structure of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride features:
The InChI representation is as follows:
9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo several types of chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activity or different pharmacological properties.
The mechanism of action for 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific biological targets. It may function as an inhibitor or modulator of certain enzymes or receptors within biological systems. This interaction can lead to various pharmacological effects depending on the specific application and derivative being studied .
The physical and chemical properties of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride include:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C10H12BrN |
Melting Point | Not specified |
Solubility | Enhanced due to hydrochloride form |
These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications .
9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several applications in scientific research:
The compound's unique structural features make it a valuable asset in both academic research and industrial applications.
Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) constitute the primary bromination strategies for regioselective functionalization of the benzazepine core. EAS leverages the inherent electron-rich nature of the fused benzene ring, typically employing molecular bromine (Br₂) in dichloromethane at 0–25°C to install bromine at the para position relative to the azepine nitrogen. This method achieves moderate yields (60–75%) but requires rigorous exclusion of moisture to minimize dihalogenation byproducts [1] [3]. For enhanced regiocontrol, DoM protocols utilize n-butyllithium (n-BuLi, 2.2 equiv) at –78°C in tetrahydrofuran to deprotonate the azepine nitrogen, generating a lithiated intermediate that directs bromination to the adjacent C9 position. Subsequent treatment with electrophiles (e.g., 1,2-dibromoethane) delivers 9-substituted derivatives with >90% regioselectivity and yields up to 85% [7].
Table 1: Comparative Analysis of Bromination Methods for Benzazepine Functionalization
Method | Conditions | Regioselectivity | Yield (%) | Key Advantages |
---|---|---|---|---|
Electrophilic (EAS) | Br₂ (1.1 equiv), DCM, 0°C, 2 h | C9 > C7 | 60–75 | Simplicity, no cryogenic conditions |
Directed Metalation | n-BuLi (2.2 equiv), THF, –78°C, then Br₂ | C9 exclusive | 80–85 | High regiocontrol, versatile |
Copper-Mediated | CuBr₂ (1.5 equiv), DMF, 110°C, 12 h | C9/C7 mixture | 45–60 | Avoids corrosive reagents |
Copper-mediated bromination using cupric bromide (CuBr₂) in dimethylformamide provides an alternative for scale-up, though with reduced selectivity (C9:C7 ≈ 3:1) and moderate yields (45–60%) [3]. Optimization studies indicate that electron-donating substituents (e.g., methoxy) on the azepine nitrogen enhance EAS reactivity but necessitate protection strategies to prevent N-bromination.
Friedel-Crafts alkylation and reductive amination represent the most efficient cyclization routes to construct the seven-membered azepine ring. Friedel-Crafts protocols employ ω-bromoalkyl precursors (e.g., 4-bromobutyl benzene derivatives) under acidic conditions (polyphosphoric acid, 80°C) to promote intramolecular cyclization via carbocation intermediates. This method delivers the tetrahydrobenzazepine core in 70–78% yield but suffers from regiochemical ambiguity when unsymmetrical arenes are used [4] [5]. For chiral variants, asymmetric reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and chiral auxiliaries (e.g., (R)-1-phenylethylamine) achieves enantiomeric excesses >90%. Subsequent hydrogenolytic cleavage of the auxiliary furnishes enantiopure 9-bromobenzazepine [4].
Lactam-based routes offer superior stereocontrol, as exemplified by the synthesis of 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one – a key precursor to 9-bromo derivatives. Cyclization occurs via intramolecular lactamization of ω-amino acids using polyphosphoric acid at 60°C, yielding the bicyclic lactam in >98% purity and 98% yield after methanol recrystallization [5]. Reduction with borane-dimethylsulfide complex (BH₃·SMe₂) then cleaves the C2 carbonyl to furnish the saturated azepine scaffold.
Table 2: Cyclization Approaches for Benzazepine Core Synthesis
Method | Key Reagents/Conditions | Yield (%) | Optical Purity | Scalability Limit |
---|---|---|---|---|
Friedel-Crafts Alkylation | PPA, 80°C, 20 h | 70–78 | Racemic | 100 g |
Asymmetric Reductive Amination | NaBH(OAc)₃, chiral amine, DCE | 65–70 | 88–92% ee | 10 g |
Lactamization/Reduction | PPA, 60°C → BH₃·SMe₂, THF reflux | 85 (2 steps) | Racemic | 500 g |
Continuous flow technology enhances the safety and efficiency of critical steps in benzazepine synthesis, particularly hazardous brominations and high-temperature cyclizations. Bromination under flow conditions employs a tubular reactor with in-line quenching, enabling precise residence time control (≤30 seconds) and suppression of dibromide byproducts to <5%. This setup facilitates reagent stoichiometry optimization (Br₂: substrate = 1.05:1) and achieves 15% higher yields compared to batch methods [1].
For lactam reduction – an exothermic process requiring careful temperature control – microreactors with silicon carbide plates enable rapid heat dissipation. A typical configuration pumps a solution of lactam in tetrahydrofuran (0.5 M) and BH₃·SMe₂ (1.2 equiv) through a reactor at 100°C with a 2-minute residence time, achieving >99% conversion without epimerization. Integrated aqueous workup modules neutralize excess borane, minimizing handling risks during scale-up to multi-kilogram quantities [1].
Salt formation, crystallization, and polymorph control are essential for stabilizing the hygroscopic free base of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine. Hydrochloride salt formation is achieved by treating the free base in anhydrous diethyl ether with hydrogen chloride gas (1.5 equiv) at 0°C, yielding a crystalline solid after filtration (mp: 164°C dec). The hydrochloride salt exhibits superior handling properties due to its reduced hygroscopicity versus the free base (water content <0.5% by Karl Fischer titration) [5] [8].
Crystallization optimization identifies ethanol/water (4:1 v/v) as the optimal solvent system, generating non-hygroscopic prismatic crystals with defined morphology. Accelerated stability studies (40°C/75% RH, 4 weeks) confirm the hydrochloride salt maintains >99% chemical purity when stored in amber vials with desiccant, whereas the free base degrades by 8–12% under identical conditions. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 164°C (ΔH = 120 J/g), confirming crystallinity and absence of solvates [5].
Table 3: Characterization and Stability Parameters of the Hydrochloride Salt
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0